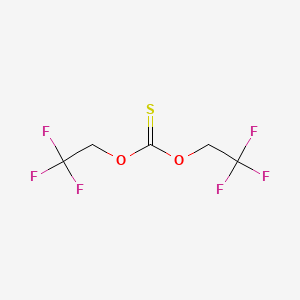
Bis(2,2,2-trifluoroethoxy)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,2-trifluoroethoxy)methanethione: is a chemical compound with the molecular formula C5H4F6O2S and a molecular weight of 242.14 g/mol . It is also known by its IUPAC name O,O-bis(2,2,2-trifluoroethyl) carbonothioate . This compound is characterized by the presence of trifluoroethoxy groups attached to a methanethione core, making it a unique organosulfur compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,2-trifluoroethoxy)methanethione typically involves the reaction of 2,2,2-trifluoroethanol with carbon disulfide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2,2,2-trifluoroethanol+carbon disulfidebasethis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2,2,2-trifluoroethoxy)methanethione can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .
Reduction: Reduction of this compound can yield thiols or thioethers. Reducing agents such as or are typically used.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles such as or under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2,2,2-trifluoroethoxy)methanethione is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its fluorinated groups enhance its binding affinity and specificity for certain biological targets.
Industry: The compound is used in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for applications in the development of new materials and coatings.
Mécanisme D'action
The mechanism of action of bis(2,2,2-trifluoroethoxy)methanethione involves its interaction with nucleophiles and electrophiles. The trifluoroethoxy groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. The sulfur atom in the methanethione core can form strong bonds with metals and other electrophilic centers, facilitating various chemical transformations.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.
Protein Interactions: It can interact with proteins through covalent modification of cysteine residues, affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
- Bis(2,2,2-trifluoroethoxy)ethanethione
- Bis(2,2,2-trifluoroethoxy)propanethione
- Bis(2,2,2-trifluoroethoxy)butanethione
Comparison: Bis(2,2,2-trifluoroethoxy)methanethione is unique due to its methanethione core, which provides distinct reactivity compared to its ethanethione, propanethione, and butanethione analogs. The trifluoroethoxy groups enhance its stability and reactivity, making it a valuable reagent in various chemical transformations.
Propriétés
IUPAC Name |
bis(2,2,2-trifluoroethoxy)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2S/c6-4(7,8)1-12-3(14)13-2-5(9,10)11/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBTFFZKRVEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=S)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83486-43-5 |
Source


|
| Record name | bis(2,2,2-trifluoroethoxy)methanethione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
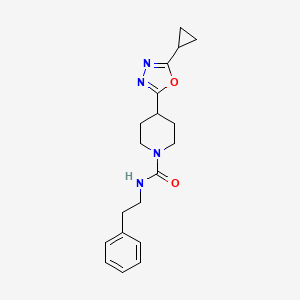
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2596598.png)

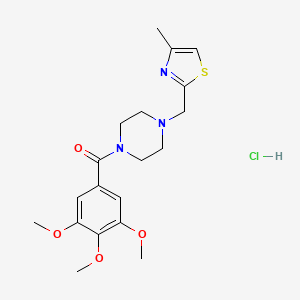
![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)
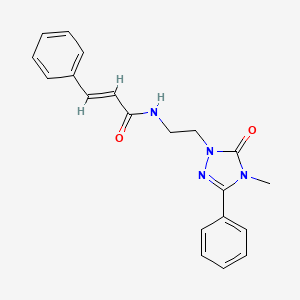
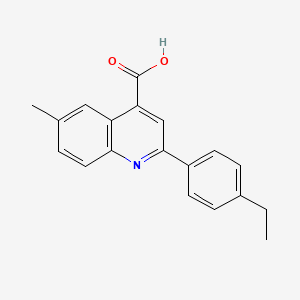
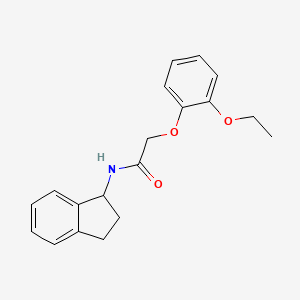
![1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2596613.png)
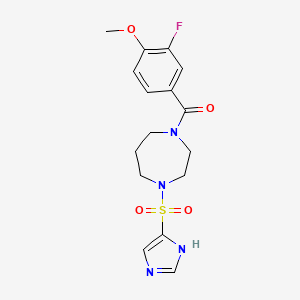
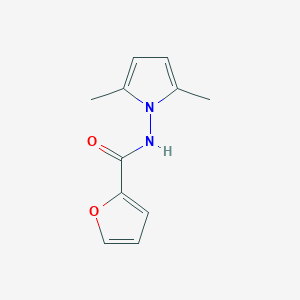
![N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2596619.png)
